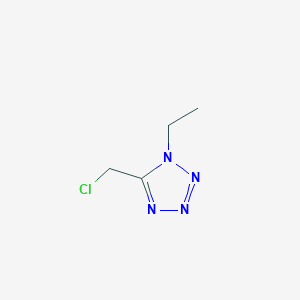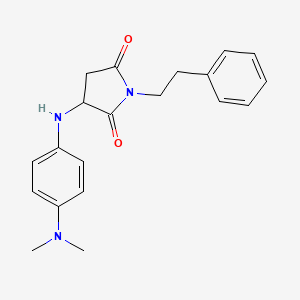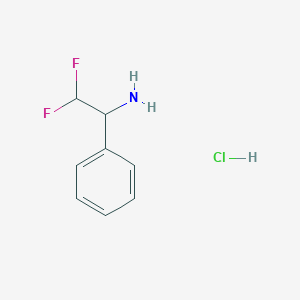
2-氰基-3-(1H-1,2,4-三唑-5-基氨基)丙-2-烯酸乙酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-cyano-3-(1H-1,2,4-triazol-5-ylamino)prop-2-enoate is a compound that belongs to the class of cyanoacrylate derivatives It contains a triazole ring, which is a five-membered ring consisting of three nitrogen atoms and two carbon atoms
科学研究应用
Ethyl 2-cyano-3-(1H-1,2,4-triazol-5-ylamino)prop-2-enoate has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antiviral, anticancer, and antimicrobial activities.
Materials Science: The compound can be used in the development of new materials with unique properties, such as adhesives and coatings.
Organic Synthesis: It serves as an intermediate in the synthesis of various heterocyclic compounds and other complex molecules.
作用机制
Target of Action
The primary targets of ethyl 2-cyano-3-(1H-1,2,4-triazol-5-ylamino)prop-2-enoate are ATF4 and NF-kB proteins . These proteins play a crucial role in cellular processes such as neuroprotection and anti-inflammatory responses .
Mode of Action
The compound interacts with its targets through the formation of a C-N bond between the nitrogen of the amino group and the carbonyl carbon, and the simultaneous proton transfer from nitrogen N1 to oxygen of the C=O bond . This interaction leads to significant changes in the cellular environment, particularly in the context of neuroprotection and anti-inflammatory responses .
Biochemical Pathways
The compound affects several biochemical pathways. It exhibits promising neuroprotective and anti-inflammatory properties by inhibiting ER stress , apoptosis , and the NF-kB inflammatory pathway . This inhibition results in reduced expression of the endoplasmic reticulum (ER) chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells .
Result of Action
The result of the compound’s action is a significant reduction in nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . This leads to a decrease in inflammation and an increase in neuroprotection .
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. For instance, the reaction of the compound occurs readily under controlled conditions . Furthermore, the compound’s efficacy can be influenced by the presence of other compounds in the environment .
生化分析
Biochemical Properties
. These activities suggest that Ethyl 2-cyano-3-(1H-1,2,4-triazol-5-ylamino)prop-2-enoate may interact with a variety of enzymes, proteins, and other biomolecules.
Cellular Effects
The cellular effects of Ethyl 2-cyano-3-(1H-1,2,4-triazol-5-ylamino)prop-2-enoate are not well-documented. Studies on similar triazole derivatives have shown that they can cause significant changes in cellular processes . For example, they can lead to an increase in levels of alanine transaminase (ALT), aspartate transaminase (AST), urea, and creatinine, while reducing the total protein level .
Molecular Mechanism
The exact molecular mechanism of Ethyl 2-cyano-3-(1H-1,2,4-triazol-5-ylamino)prop-2-enoate is not yet known. It’s possible that the compound interacts with biomolecules through the formation of carbinolamine by addition of an amine to double bond C=O, elimination of a water molecule, and intramolecular cyclization leading to formation of spiro compounds .
Dosage Effects in Animal Models
In animal models, similar triazole derivatives have been shown to have toxic effects at high doses . The LD50 values for similar compounds were found to be 160.6 and 391.7 mg/kg body weight .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-cyano-3-(1H-1,2,4-triazol-5-ylamino)prop-2-enoate typically involves the reaction of ethyl cyanoacetate with 1H-1,2,4-triazole-5-amine under basic conditions. The reaction is carried out in a suitable solvent such as ethanol or methanol, and a base such as sodium ethoxide or potassium carbonate is used to facilitate the reaction. The reaction mixture is usually heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of ethyl 2-cyano-3-(1H-1,2,4-triazol-5-ylamino)prop-2-enoate may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production process.
化学反应分析
Types of Reactions
Ethyl 2-cyano-3-(1H-1,2,4-triazol-5-ylamino)prop-2-enoate can undergo various chemical reactions, including:
Nucleophilic substitution: The cyano group can be substituted by nucleophiles such as amines or thiols.
Cyclization: The compound can undergo intramolecular cyclization to form heterocyclic compounds.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as primary or secondary amines, thiols, and alcohols can be used under basic or neutral conditions.
Cyclization: Catalysts such as acids or bases can be used to promote cyclization reactions.
Hydrolysis: Acidic or basic conditions can be employed to hydrolyze the ester group.
Major Products Formed
Nucleophilic substitution: Substituted cyanoacrylate derivatives.
Cyclization: Heterocyclic compounds containing triazole and other ring systems.
Hydrolysis: Carboxylic acids and triazole derivatives.
相似化合物的比较
Ethyl 2-cyano-3-(1H-1,2,4-triazol-5-ylamino)prop-2-enoate can be compared with other similar compounds, such as:
Ethyl cyanoacetate: Lacks the triazole ring and has different reactivity and applications.
1H-1,2,4-Triazole-5-amine: Contains the triazole ring but lacks the cyanoacrylate moiety.
Cyanoacrylate adhesives: Used in industrial applications but may have different chemical properties and reactivity.
The uniqueness of ethyl 2-cyano-3-(1H-1,2,4-triazol-5-ylamino)prop-2-enoate lies in its combination of the cyanoacrylate and triazole functionalities, which confer distinct chemical and biological properties.
属性
IUPAC Name |
ethyl 2-cyano-3-(1H-1,2,4-triazol-5-ylamino)prop-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5O2/c1-2-15-7(14)6(3-9)4-10-8-11-5-12-13-8/h4-5H,2H2,1H3,(H2,10,11,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUPUPEZXSPROOO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=NC=NN1)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(Cyclohexylcarbamoyl)amino]propanoic acid](/img/structure/B2396894.png)
![9-(3-chloro-4-methylphenyl)-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2396895.png)
![N-[4-(2-oxo-1,2-dihydropyridin-1-yl)phenyl]prop-2-ynamide](/img/structure/B2396896.png)

![N-(1-{1-[1-(4-chlorophenyl)cyclopentanecarbonyl]pyrrolidin-3-yl}-1H-pyrazol-4-yl)acetamide](/img/structure/B2396901.png)
![2-(3-Chloropyridin-4-yl)-2-azabicyclo[2.2.1]heptane](/img/structure/B2396902.png)




![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(furan-3-yl)-2-hydroxyethyl)oxalamide](/img/structure/B2396913.png)

![N,N-Dimethyl-4-[[(9-methylpurin-6-yl)amino]methyl]piperidine-1-sulfonamide](/img/structure/B2396915.png)
